molecular formula C7H13N3 B2646157 4-(2-methylpropyl)-1H-pyrazol-5-amine CAS No. 2142747-16-6

4-(2-methylpropyl)-1H-pyrazol-5-amine

Cat. No.: B2646157
CAS No.: 2142747-16-6
M. Wt: 139.202
InChI Key: IJRZDFOKRLTYKO-UHFFFAOYSA-N
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Description

4-(2-methylpropyl)-1H-pyrazol-5-amine is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This compound is characterized by the presence of an isobutyl group attached to the fourth position of the pyrazole ring and an amino group at the fifth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methylpropyl)-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methylpropylhydrazine with 1,3-diketones under acidic or basic conditions to form the pyrazole ring. The reaction conditions often include heating the mixture to facilitate cyclization and subsequent purification steps to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2-methylpropyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring.

Scientific Research Applications

4-(2-methylpropyl)-1H-pyrazol-5-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-methylpropyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes or receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(2-methylpropyl)-1H-pyrazole: Lacks the amino group at the fifth position.

    1H-pyrazol-5-amine: Lacks the isobutyl group at the fourth position.

    4-(2-methylpropyl)-1H-pyrazol-3-amine: Has the amino group at the third position instead of the fifth.

Uniqueness

4-(2-methylpropyl)-1H-pyrazol-5-amine is unique due to the specific positioning of the isobutyl and amino groups, which can influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Biological Activity

4-(2-methylpropyl)-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by a pyrazole ring and a 2-methylpropyl substituent, suggests a range of interactions with biological targets, which may lead to significant therapeutic applications.

The chemical formula for this compound is C8H12N4C_8H_{12}N_4. The compound exhibits distinct physical and chemical properties that influence its reactivity and biological activity.

PropertyValue
Molecular Weight (g/mol)168.20
LogP1.58
Solubility (pH = 7.4)Moderate

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The amino group in the compound can form hydrogen bonds with biological molecules, modulating their activity. This interaction can inhibit specific pathways, leading to antimicrobial and anti-inflammatory effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antibiotic agent. The compound's mechanism involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways critical for bacterial survival.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown promise in anti-inflammatory applications. It appears to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation pathways .

Case Studies

Several studies have explored the biological effects of this compound:

  • Antimicrobial Efficacy : A study evaluated the compound against Escherichia coli and Staphylococcus aureus, reporting a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating moderate antibacterial activity.
  • Anti-inflammatory Mechanism : In vitro assays demonstrated that treatment with the compound reduced the production of TNF-alpha and IL-6 in macrophage cultures, suggesting a potential role in managing inflammatory diseases .
  • Cell Cycle Modulation : Another investigation revealed that the compound induced cell cycle arrest in cancer cell lines at the G2/M phase, accompanied by increased apoptosis markers (Bax upregulation and Bcl-2 downregulation), highlighting its potential as an anticancer agent .

Research Applications

The compound serves as a valuable building block in synthetic chemistry and drug development. Its ability to act as a ligand in coordination chemistry opens avenues for designing new therapeutic agents targeting various diseases.

Properties

IUPAC Name

4-(2-methylpropyl)-1H-pyrazol-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-5(2)3-6-4-9-10-7(6)8/h4-5H,3H2,1-2H3,(H3,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJRZDFOKRLTYKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=C(NN=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2142747-16-6
Record name 4-(2-methylpropyl)-1H-pyrazol-5-amine
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